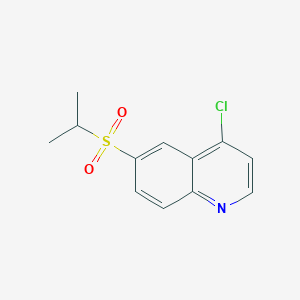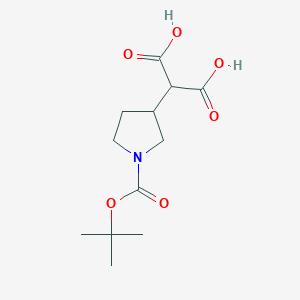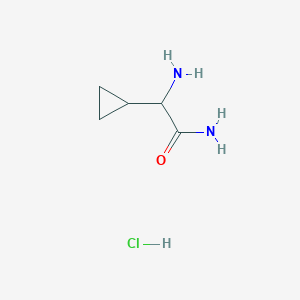
4-クロロ-6-(イソプロピルスルホニル)キノリン
概要
説明
4-Chloro-6-(isopropylsulfonyl)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position and an isopropylsulfonyl group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
4-Chloro-6-(isopropylsulfonyl)quinoline has diverse applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods can be optimized using microwave irradiation or solvent-free conditions to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of 4-Chloro-6-(isopropylsulfonyl)quinoline may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as silica-supported acids or bases, can enhance the efficiency and sustainability of the synthesis . Additionally, green chemistry approaches, such as the use of ionic liquids or recyclable catalysts, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Chloro-6-(isopropylsulfonyl)quinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and isopropylsulfonyl groups can participate in substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Oxidation and Reduction: Products include quinoline N-oxides and tetrahydroquinolines.
作用機序
The mechanism of action of 4-Chloro-6-(isopropylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The isopropylsulfonyl group may enhance its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
4-Chloroquinoline: Lacks the isopropylsulfonyl group, resulting in different biological activities.
6-Isopropylsulfonylquinoline: Lacks the chlorine atom, affecting its reactivity and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
4-Chloro-6-(isopropylsulfonyl)quinoline is unique due to the combined presence of the chlorine and isopropylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry .
特性
IUPAC Name |
4-chloro-6-propan-2-ylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-8(2)17(15,16)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDUKQUSDCEIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)



![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)


![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)






